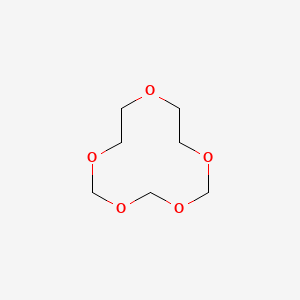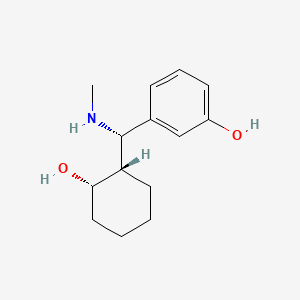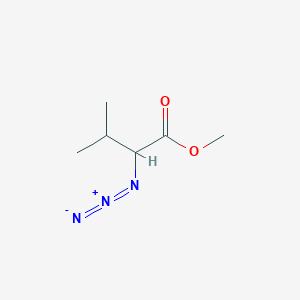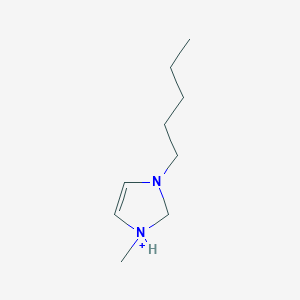
1,3,5,7,10-Pentaoxacyclododecane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,5,7,10-Pentaoxacyclododecane is a cyclic ether with a twelve-membered ring structure containing five oxygen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,3,5,7,10-Pentaoxacyclododecane can be synthesized through several methods. One common approach involves the cyclization of linear polyethers under acidic conditions. The reaction typically requires a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the cyclization process. The reaction is carried out at elevated temperatures to ensure the formation of the desired cyclic ether.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced purification techniques, such as distillation and chromatography, ensures the high purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
1,3,5,7,10-Pentaoxacyclododecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding polyethers with higher oxidation states.
Reduction: Reduction reactions can convert the cyclic ether into linear polyethers or other reduced forms.
Substitution: The oxygen atoms in the ring can participate in nucleophilic substitution reactions, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like alkyl halides and amines can be used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted cyclic ethers, linear polyethers, and oxidized derivatives, depending on the reaction conditions and reagents used.
Applications De Recherche Scientifique
1,3,5,7,10-Pentaoxacyclododecane has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.
Biology: The compound is studied for its potential as a drug delivery agent due to its ability to form stable complexes with various drugs.
Medicine: Research is ongoing to explore its use in developing new pharmaceuticals and therapeutic agents.
Industry: It is utilized in the production of specialty chemicals, solvents, and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1,3,5,7,10-Pentaoxacyclododecane involves its ability to interact with various molecular targets through hydrogen bonding and van der Waals interactions. The compound can form stable complexes with other molecules, influencing their reactivity and stability. These interactions are crucial in its applications as a drug delivery agent and in the synthesis of complex organic compounds.
Comparaison Avec Des Composés Similaires
Similar Compounds
Cyclodecapentaene: Another cyclic compound with a similar ring structure but different chemical properties.
Cyclooctane: A smaller cyclic ether with eight carbon atoms and no oxygen atoms.
Crown Ethers: A class of cyclic ethers with varying ring sizes and oxygen atom counts, used for their ability to complex with metal ions.
Uniqueness
1,3,5,7,10-Pentaoxacyclododecane is unique due to its specific ring size and the presence of five oxygen atoms, which confer distinct chemical properties and reactivity. Its ability to form stable complexes with various molecules makes it valuable in scientific research and industrial applications.
Propriétés
Numéro CAS |
85482-63-9 |
|---|---|
Formule moléculaire |
C7H14O5 |
Poids moléculaire |
178.18 g/mol |
Nom IUPAC |
1,3,5,7,10-pentaoxacyclododecane |
InChI |
InChI=1S/C7H14O5/c1-3-9-5-11-7-12-6-10-4-2-8-1/h1-7H2 |
Clé InChI |
UHWQXUPPGOXGPN-UHFFFAOYSA-N |
SMILES canonique |
C1COCOCOCOCCO1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![O-[2-(2,4-Dichlorophenoxy)ethyl]hydroxylamine](/img/structure/B14415392.png)

![Ethyl 6-(trifluoromethyl)-4H-furo[3,2-B]indole-2-carboxylate](/img/structure/B14415408.png)
![Chloro[(2,2-dimethylpropoxy)methyl]diphenylphosphanium](/img/structure/B14415412.png)


![(5Z)-4-(4-Methylphenyl)-5-[(4-methylphenyl)imino]-1,2,4-dithiazolidin-3-one](/img/structure/B14415421.png)
![4-(4-Hexylbicyclo[2.2.2]octan-1-yl)benzoic acid](/img/structure/B14415422.png)

